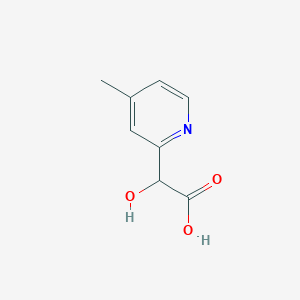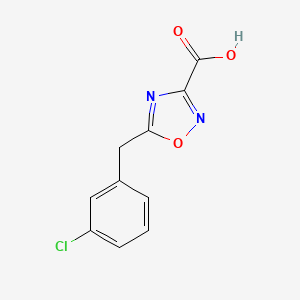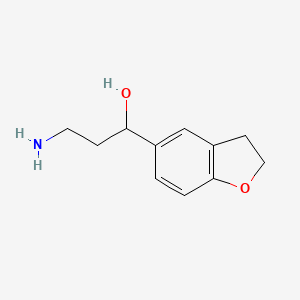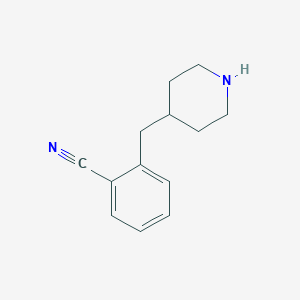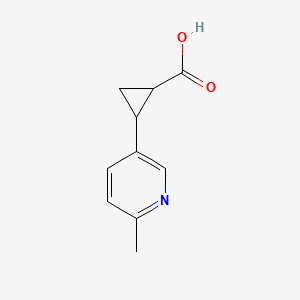![molecular formula C8H16ClNO B13616554 {3-Azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride CAS No. 2792186-60-6](/img/structure/B13616554.png)
{3-Azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{3-Azabicyclo[321]octan-1-yl}methanol hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl It is a bicyclic structure containing a nitrogen atom, making it part of the azabicyclo family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-Azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or through desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This might include the use of catalytic asymmetric reactions and efficient purification techniques.
化学反应分析
Types of Reactions
{3-Azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the nitrogen-containing ring to form different amines.
Substitution: Nucleophilic substitution reactions at the nitrogen atom or the alcohol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce various amines. Substitution reactions could introduce different functional groups at the nitrogen or alcohol positions.
科学研究应用
{3-Azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride has several scientific research applications:
Biology: Studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of {3-Azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol: Another member of the azabicyclo family with similar structural features.
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride: A compound with a benzyl group attached to the azabicyclo scaffold.
2-Azabicyclo[3.2.1]octane: A related compound with a different substitution pattern.
Uniqueness
{3-Azabicyclo[321]octan-1-yl}methanol hydrochloride is unique due to its specific substitution pattern and the presence of the methanol group This gives it distinct chemical and biological properties compared to other similar compounds
属性
CAS 编号 |
2792186-60-6 |
|---|---|
分子式 |
C8H16ClNO |
分子量 |
177.67 g/mol |
IUPAC 名称 |
3-azabicyclo[3.2.1]octan-1-ylmethanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c10-6-8-2-1-7(3-8)4-9-5-8;/h7,9-10H,1-6H2;1H |
InChI 键 |
ZKGHZDRBMZOHNJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CC1CNC2)CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


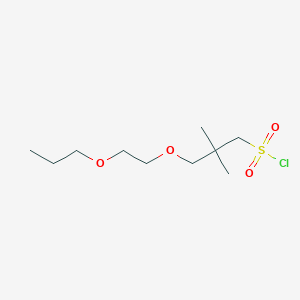
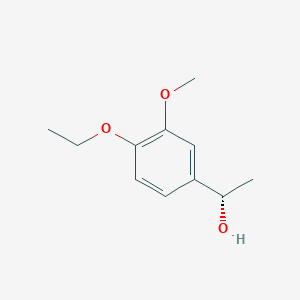

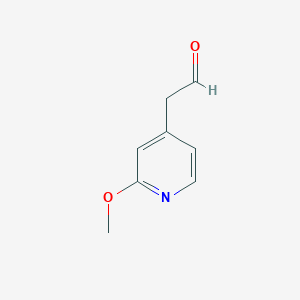
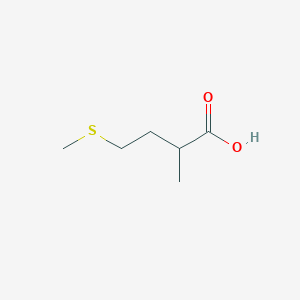
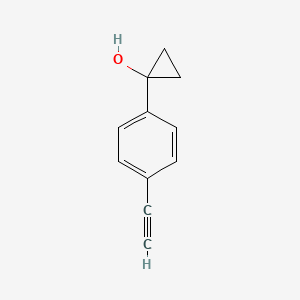
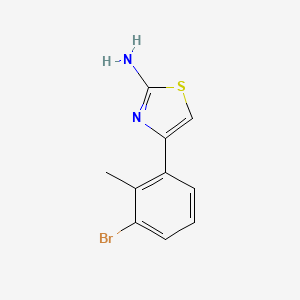
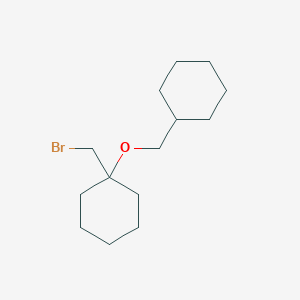
![2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile](/img/structure/B13616503.png)
